molecular formula C29H33NO6 B11159320 trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11159320
M. Wt: 491.6 g/mol
InChI Key: DSUHCVFNFSHVCM-UHFFFAOYSA-N
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Description

trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound with a unique structure that combines a chromenone moiety with a cyclohexane carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the chromenone core, the introduction of the benzyl and dimethyl groups, and the coupling with the cyclohexane carboxylic acid. Common synthetic routes may involve:

    Formation of the Chromenone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl and Dimethyl Groups: These groups can be introduced through alkylation reactions.

    Coupling with Cyclohexane Carboxylic Acid: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and chromenone moieties.

    Reduction: Reduction reactions may target the carbonyl groups within the chromenone structure.

    Substitution: Substitution reactions can occur at various positions on the chromenone and cyclohexane rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substitution but could include nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound can be used as a probe to study various biological processes.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific pathways or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

  • 4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
  • 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl derivatives

Uniqueness: The uniqueness of trans-4-[({2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

4-[[2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C29H33NO6/c1-17-13-24(35-19(3)27(31)30-16-21-9-11-22(12-10-21)28(32)33)26-18(2)23(29(34)36-25(26)14-17)15-20-7-5-4-6-8-20/h4-8,13-14,19,21-22H,9-12,15-16H2,1-3H3,(H,30,31)(H,32,33)

InChI Key

DSUHCVFNFSHVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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